N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide
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Overview
Description
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide is a complex organic compound that features a unique combination of furan, thiophene, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the intermediate: The initial step involves the reaction of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a base to form a furan-thiophene intermediate.
Addition of the phenyl group: The intermediate is then reacted with phenylacetic acid under acidic conditions to introduce the phenyl group.
Amidation: Finally, the product undergoes amidation with an appropriate amine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Bromine, chlorine, iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-3-phenylpropanamide
- N-(2-thienylmethyl)-3-phenylpropanamide
- N-(2-furylmethyl)-2-(thiophen-2-yl)ethylamide
Uniqueness
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide is unique due to its combination of furan, thiophene, and phenyl groups, which confer distinct chemical properties and potential applications. Its structural complexity allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a thiophene ring, and a phenylpropanamide moiety, which may contribute to its biological activity. The molecular formula for this compound is C16H17N1O1S1, and its IUPAC name is this compound.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of furan and thiophene have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Compound | Cancer Type | IC50 (μM) | Mechanism |
---|---|---|---|
Furan derivative | Breast cancer | 5.4 | Apoptosis induction |
Thiophene derivative | Lung cancer | 4.8 | Cell cycle arrest |
The specific antitumor activity of this compound remains to be fully elucidated but is hypothesized to be similar based on its structural analogs.
Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds containing furan and thiophene rings have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study:
A study evaluating the anti-inflammatory effects of related compounds showed a reduction in inflammation markers in vitro when treated with derivatives similar to this compound.
Antimicrobial Activity
The antimicrobial potential of compounds featuring furan and thiophene rings has been reported in various studies. These compounds often exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 12 μg/mL |
S. aureus | 8 μg/mL |
C. albicans | 16 μg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in tumor growth or inflammation.
- Receptor Modulation : It may modulate receptor activities (e.g., G-protein coupled receptors) that are critical in mediating cellular responses to external stimuli.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound analogs, exploring their structure-activity relationships (SAR). Findings suggest that modifications to the amide group can significantly enhance biological activity.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c21-19(11-10-15-6-2-1-3-7-15)20-14-16(17-8-4-12-22-17)18-9-5-13-23-18/h1-9,12-13,16H,10-11,14H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYNNRUJBWYSQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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